

Application Notes and Protocols for GSK-LSD1 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of **GSK-LSD1** (also known as GSK2879552), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in various mouse xenograft models. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of **GSK-LSD1**.

Introduction

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC), acute myeloid leukemia (AML), and prostate cancer, making it an attractive therapeutic target.

[2] **GSK-LSD1** is a selective inhibitor of LSD1 that has demonstrated anti-proliferative activity in preclinical cancer models.[3][4]

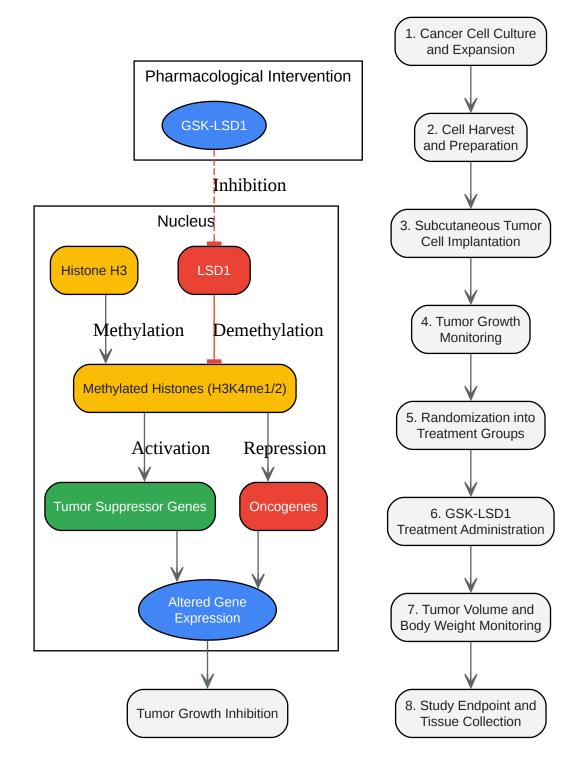
Mechanism of Action

GSK-LSD1 irreversibly inhibits LSD1, leading to an increase in H3K4 and H3K9 methylation. This epigenetic modification results in the altered expression of genes involved in cell differentiation, proliferation, and tumor suppression.[5][6] The inhibition of LSD1 can reactivate



silenced tumor suppressor genes and induce differentiation in cancer cells, thereby impeding tumor growth.[7][8]

Below is a diagram illustrating the signaling pathway affected by GSK-LSD1.



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